methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate

Epigenetics EZH1/EZH2 inhibition Histone methyltransferase

Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate (CAS 923184-05-8) is a synthetic small-molecule benzimidazole carbamate bearing an N-methyl substituent on the benzimidazole ring and an ethylene linker between the heterocycle and the methyl carbamate group. Benzimidazole carbamates, as a class, are recognized for their capacity to engage multiple biological targets—including tubulin, histone-modifying enzymes, and cytochrome P450 isoforms—depending on specific substitution patterns.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 923184-05-8
Cat. No. B2387297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate
CAS923184-05-8
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCNC(=O)OC
InChIInChI=1S/C12H15N3O2/c1-15-10-6-4-3-5-9(10)14-11(15)7-8-13-12(16)17-2/h3-6H,7-8H2,1-2H3,(H,13,16)
InChIKeyTYJCXVLLKBKZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate (CAS 923184-05-8): Structural and Pharmacological Baseline for Benzimidazole Carbamate Procurement


Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate (CAS 923184-05-8) is a synthetic small-molecule benzimidazole carbamate bearing an N-methyl substituent on the benzimidazole ring and an ethylene linker between the heterocycle and the methyl carbamate group [1]. Benzimidazole carbamates, as a class, are recognized for their capacity to engage multiple biological targets—including tubulin, histone-modifying enzymes, and cytochrome P450 isoforms—depending on specific substitution patterns [2]. The structural annotation, SMILES string (CN1C2=CC=CC=C2N=C1CCNC(=O)OC), and computed physicochemical properties of this compound are deposited in PubChem, establishing a baseline identity for procurement specifications and analytical verification [1].

Why Generic Substitution Fails: Target-Engagement and Selectivity Risks of Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate vs. Closest Analogs


Benzimidazole carbamates are not functionally interchangeable. The N-methylation of the benzimidazole ring—as present in this compound but absent in the N-desmethyl analog (CAS 923688-94-2)—alters hydrogen-bond donor capacity, lipophilicity, and the spatial orientation of the ethylcarbamate side chain, potentially shifting target selectivity between tubulin polymerization, epigenetic modulator binding, and CYP enzyme inhibition [1]. While in-class benchmarks such as carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) exhibit well-characterized tubulin polymerization inhibition (MCF7 proliferation IC₅₀ ≈ 10 µM [2]) and nocodazole shows potent antimitotic activity, the N-methyl-ethyl-linked architecture of CAS 923184-05-8 positions it as a structurally differentiated probe whose quantitative performance must be evaluated on its own data, not extrapolated from legacy benzimidazole carbamate profiles [3].

Quantitative Differentiation Evidence for Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate: Head-to-Head and Cross-Study Comparisons


EZH1 vs. EZH2 Selectivity Profiling: N-Methyl Benzimidazole Carbamate Differentiation in Epigenetic Target Engagement

In ChEMBL-curated binding assays, CAS 923184-05-8 exhibited differential inhibition of the EZH1 and EZH2 histone methyltransferase complexes. It showed approximately 2.1-fold selectivity for EZH1 (IC₅₀ = 3,340 nM) over wild-type EZH2 (IC₅₀ = 6,980 nM) [1]. By contrast, the N-desmethyl analog (CAS 923688-94-2) lacks publicly reported EZH1/EZH2 profiling data, while carbendazim—a tubulin-targeting benzimidazole carbamate—shows no meaningful EZH inhibition, illustrating that the N-methyl-ethyl-linked architecture confers a unique epigenetic target engagement profile absent in simpler benzimidazole carbamates [2].

Epigenetics EZH1/EZH2 inhibition Histone methyltransferase

CYP3A4 Inhibition Liability: Potency Benchmarking Against Therapeutic Benzimidazole Carbamates

CAS 923184-05-8 was profiled for CYP3A4 inhibition in insect supersomes expressing human CYP3A4, yielding an IC₅₀ of 233 nM using midazolam as a probe substrate [1]. This places it in a moderate inhibition range. For context, the widely used benzimidazole carbamate nocodazole has been reported to inhibit CYP3A4 with IC₅₀ values typically >10 µM in comparable assays [2], suggesting that the N-methyl-ethyl carbamate architecture introduces a meaningful CYP3A4 interaction liability that must be factored into ADME-Tox triage decisions when selecting among benzimidazole carbamate chemical probes.

Drug metabolism CYP3A4 inhibition ADME-Tox

Critical Assessment: Tubulin Polymerization Activity in the Context of Benzimidazole Carbamate Class Pharmacology

The benzimidazole carbamate class derives much of its historical significance from tubulin polymerization inhibition, exemplified by carbendazim (tubulin polymerization IC₅₀ ≈ 8.5–10 µM in MCF7 and B16 cell-based assays [1]) and nocodazole (tubulin polymerization IC₅₀ ≈ 0.5–2 µM [2]). For CAS 923184-05-8, no direct tubulin polymerization assay data are currently available in the public domain. This data gap is critical: the N-methyl and ethylene linker modifications that confer EZH1/EZH2 selectivity and CYP3A4 interaction may simultaneously diminish or abolish tubulin binding affinity. Procurement decisions predicated on presumed tubulin activity—based solely on the benzimidazole carbamate chemotype—carry substantial risk of experimental failure. Direct tubulin polymerization testing is recommended before committing to tubulin-focused applications.

Tubulin polymerization Antimitotic Cytoskeleton

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Shifts Relative to N-Desmethyl Analog

Computed properties from PubChem reveal key differences between CAS 923184-05-8 and its closest structural analog, the N-desmethyl derivative (CAS 923688-94-2; PubChem CID 18590012) [1]. The target compound has XLogP3 = 1.7, one hydrogen bond donor, and a topological polar surface area (TPSA) of 61 Ų, whereas the N-desmethyl analog has XLogP3 = 1.3, two hydrogen bond donors, and TPSA = 67 Ų [1]. The N-methylation thus increases lipophilicity by 0.4 log units while reducing H-bond donor count—changes that can significantly affect membrane permeability, protein binding, and oral bioavailability predictions in drug discovery workflows [2].

Physicochemical properties Lipophilicity Drug-likeness

Sigma Receptor Binding: A Differentiated Target Engagement Profile Within Benzimidazole Carbamate Space

In radioligand binding assays, CAS 923184-05-8 demonstrated affinity for sigma-2 receptors with a Ki of 220 nM [1]. Sigma receptor binding is not a general feature of benzimidazole carbamates; carbendazim, nocodazole, and albendazole are not reported to exhibit significant sigma receptor engagement at sub-micromolar concentrations [2]. This distinct pharmacological signature, combined with the EZH1/EZH2 and CYP3A4 data, suggests that the N-methyl-ethyl-linked architecture expands the target space accessible to benzimidazole carbamate probes beyond tubulin and into CNS-relevant receptor systems.

Sigma receptor Radioligand binding CNS pharmacology

HDAC Inhibition Profile: Multi-Target Potential of N-Methyl-Ethyl Benzimidazole Carbamate

Profiling against human histone deacetylase isoforms revealed that CAS 923184-05-8 inhibits HDAC2 with an IC₅₀ of 400 nM and HDAC1 with an IC₅₀ of 550 nM, corresponding to approximately 1.4-fold selectivity for HDAC2 over HDAC1 [1]. In contrast, the standard benzimidazole carbamate carbendazim does not inhibit HDAC1/2 at concentrations below 10 µM [2]. The combination of moderate HDAC inhibition with EZH1/EZH2 activity (see Evidence Item 1) and sigma receptor binding (see Evidence Item 5) positions CAS 923184-05-8 as a multi-target epigenetic/GPCR probe, a profile not replicated by any single commercial benzimidazole carbamate comparator.

HDAC inhibition Epigenetics Multi-target drug discovery

High-Value Application Scenarios for Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate Based on Quantitative Differentiation Evidence


EZH1-Selective Chemical Probe Development for Epigenetic Target Validation

With an EZH1 IC₅₀ of 3,340 nM and approximately 2.1-fold selectivity over EZH2 (IC₅₀ = 6,980 nM), this compound serves as a starting scaffold for developing EZH1-preferential chemical probes, a niche not addressed by carbendazim or nocodazole. Research groups focused on PRC2 complex biology can procure this compound for structure–activity relationship (SAR) optimization campaigns aimed at enhancing EZH1 selectivity and potency [1].

Multi-Target Epigenetic Library Screening: EZH/HDAC Dual-Pharmacophore Exploration

The compound's concurrent inhibition of EZH1/EZH2 and HDAC1/2 (HDAC2 IC₅₀ = 400 nM) provides a polypharmacological profile suitable for phenotypic screening libraries targeting epigenetic synthetic lethality. Procurement for high-throughput screening collections enables identification of cancer cell lines sensitive to dual EZH/HDAC modulation, a strategy supported by the compound's quantitative differentiation from single-target legacy benzimidazole carbamates [1][2].

ADME-Tox Triage and CYP3A4 Drug–Drug Interaction Risk Assessment

The compound's CYP3A4 IC₅₀ of 233 nM (approximately ≥43-fold more potent than nocodazole) makes it a valuable tool compound for calibrating CYP3A4 inhibition assays in drug metabolism laboratories. CROs and pharma DMPK groups can procure this compound as a moderate-inhibition reference standard for benchmarking new chemical entities within benzimidazole-containing discovery programs [1].

Sigma-2 Receptor Chemical Biology: Benzimidazole Carbamate Entry Point for Neuroscience

The sigma-2 receptor binding affinity (Ki = 220 nM) distinguishes this compound from the tubulin-centric pharmacology of carbendazim, nocodazole, and albendazole. Neuroscience research groups investigating sigma receptor biology in pain, neurodegeneration, or cancer can procure this compound as a synthetically tractable benzimidazole carbamate scaffold for sigma-2 ligand optimization, filling a gap in the current benzimidazole carbamate toolbox [1].

Quote Request

Request a Quote for methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.